molecular formula C16H24O2 B1360162 Methyl 4-octylbenzoate CAS No. 54256-51-8

Methyl 4-octylbenzoate

Cat. No.: B1360162
CAS No.: 54256-51-8
M. Wt: 248.36 g/mol
InChI Key: NKSKNAWLKUQLNY-UHFFFAOYSA-N
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Description

Methyl 4-octylbenzoate (MO) is an organic compound used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 246.35 g/mol and a boiling point of 302.3°C. MO is a derivative of benzoic acid, and is commonly synthesized from the reaction of benzoic acid and 4-octanol. It has a wide range of uses in lab experiments and is a useful tool for scientists and researchers.

Scientific Research Applications

  • Cosmetic and Personal-Care Product Applications :

    • Methyl 4-hydroxybenzoate, a compound similar to Methyl 4-octylbenzoate, is commonly used as an antimicrobial agent in cosmetics and personal-care products. Its crystal structure, studied at 120 K, involves three molecules of Methyl 4-hydroxybenzoate forming a 3D framework through extensive intermolecular hydrogen bonding. This understanding aids in developing more effective cosmetic formulations (Sharfalddin et al., 2020).
  • Agricultural Applications :

    • In agriculture, compounds like Methyl 2-benzimidazole carbamate (similar in structure to this compound) are used for the prevention and control of fungal diseases. Nanoparticle systems developed for these fungicides show high association efficiency and modified release profiles, which can enhance their effectiveness and reduce environmental toxicity (Campos et al., 2015).
  • Environmental Monitoring and Assessment :

    • The electrochemical behavior of parabens, which are structurally related to this compound, has been studied for environmental monitoring. These studies involve the assessment of parabens in water using electrochemical methods, which are crucial for understanding their persistence and impact in the environment (Radovan et al., 2008).
  • Pharmaceutical Applications :

    • Methyl 4-hydroxybenzoate, a derivative of this compound, is also used as a preservative in pharmaceutical products. Understanding its metabolism, including hydrolysis and glucuronidation, is vital for assessing its safety and efficacy in drug formulations (Abbas et al., 2010).
  • Chemical Analysis and Quality Control :

    • Techniques like Microemulsion Electrokinetic Chromatography (MEEKC) have been developed for the selective and quantitative analysis of 4-hydroxybenzoates, similar to this compound. These methods are critical for ensuring the quality and safety of products containing these compounds in the food, cosmetic, and pharmaceutical industries (Mahuzier et al., 2001).
  • Material Science Applications :

    • Derivatives of this compound, such as Methyl salicylate and Methyl 4-hydroxybenzoate, have been studied as stabilizers and quenchers of singlet molecular oxygen in material science. Their effectiveness in preventing O2(
    1Δg)-mediated degradation of photoprotected materials is of significant interest for developing more durable and stable materials .
  • Synthetic Chemistry :

    • In synthetic chemistry, the reactivity and potential applications of compounds structurally related to this compound, like Methyl 4-hydroxybenzoate, are explored. For instance, the synthesis of geranyl phenyl ethers from these compounds reveals insights into their chemical behavior and potential applications in various fields (Baek, Perry, Weavers, 1998).
  • Food Science :

    • The use of parabens, related to this compound, as preservatives in food products has been extensively studied. Development of analytical methods like HPLC–MS/MS for quantifying these compounds in food is crucial for ensuring food safety and regulatory compliance (Cao et al., 2013).
  • Biomedical Research :

    • Understanding the metabolic pathways of compounds like this compound is essential in biomedical research. For instance, studies on the hydrolysis of parabens by skin microsomes and cytosol provide insights into the metabolic fate of these compounds after dermal exposure (Jewell et al., 2007).
  • Solar Cell Applications :

    • In the field of solar cells, benzotriazole-containing organic dyes, structurally similar to this compound, have been developed. These compounds, like WS-5 with an octyl group, show enhanced electron lifetime and reduced charge recombination rate, making them promising for use in dye-sensitized solar cells (Cui et al., 2011).

Mechanism of Action

Target of Action

Methyl 4-octylbenzoate is a chemical compound with the molecular formula C16H24O2 . The primary targets of this compound are currently unknown. It’s important to note that the identification of a compound’s targets is a complex process that involves extensive biochemical and pharmacological research.

Mode of Action

It’s worth mentioning that benzoate compounds have been studied for their potential as local anesthetics In these cases, the compounds interact with their targets, typically ion channels or receptors, leading to changes in cellular function

Biochemical Pathways

Research on similar compounds, such as methyl benzoate, has shown that these compounds can be involved in the production of floral scent in certain plants . The exact pathways and downstream effects of this compound remain to be determined.

Biochemical Analysis

Biochemical Properties

Methyl 4-octylbenzoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in ester hydrolysis, such as esterases, which catalyze the breakdown of ester bonds. The interaction between this compound and these enzymes results in the formation of 4-octylbenzoic acid and methanol. Additionally, this compound may interact with proteins that have hydrophobic binding sites, given its hydrophobic nature .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific receptors and enzymes involved in signal transduction. For instance, it may alter the expression of genes related to cell cycle regulation and apoptosis. Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of its interaction. For example, this compound may inhibit the activity of certain esterases by binding to their active sites, thereby preventing the hydrolysis of other ester substrates. Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it may exhibit minimal toxicity and can be used to study its biochemical and cellular effects without causing significant harm. At high doses, this compound can induce toxic effects, including liver and kidney damage, as well as adverse effects on the nervous system. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in metabolic pathways that include its hydrolysis to 4-octylbenzoic acid and methanol. The hydrolysis is catalyzed by esterases, which are enzymes that facilitate the breakdown of ester bonds. Additionally, this compound may participate in other metabolic reactions, such as oxidation and conjugation, leading to the formation of various metabolites. These metabolic pathways are crucial for the compound’s detoxification and elimination from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its hydrophobic nature. It can readily diffuse across cell membranes and accumulate in lipid-rich regions, such as cell membranes and adipose tissue. Transporters and binding proteins may also facilitate its movement within the body, ensuring its proper localization and function .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, it may be directed to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects .

Properties

IUPAC Name

methyl 4-octylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-3-4-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18-2/h10-13H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSKNAWLKUQLNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068929
Record name Benzoic acid, 4-octyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54256-51-8
Record name Benzoic acid, 4-octyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54256-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-octyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054256518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-octyl-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 4-octyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Octylbenzoyl chloride (obtained by reacting 4-octylbenzoic acid with thionyl chloride) is esterified with methanol in the presence of an equimolar amount of triethylamine and 0.1 mol % of DMAP. Customary work-up followed by purification by distillation affords methyl 4-octylbenzoate as a colorless liquid, b.p. 112° C./0.25 mbar.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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